BenchChemオンラインストアへようこそ!

4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

Carbonic Anhydrase Inhibition Cancer Therapeutics Structure-Activity Relationship

This 4-anilinoquinazoline with a para-aminobenzoic acid moiety is a privileged scaffold for selective tumor-associated carbonic anhydrase (hCA IX/XII) inhibitor development and kinase probe conjugation. The para-carboxylic acid position is critical: ortho- or meta-regioisomer analogs show altered potency and isoform selectivity, risking non-reproducible data. Source with confidence for PROTAC linker chemistry, reference standards, and SAR campaigns.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
CAS No. 332102-09-7
Cat. No. B3260617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid
CAS332102-09-7
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C21H15N3O2/c25-20(26)15-10-12-16(13-11-15)22-21-23-18-9-5-4-8-17(18)19(24-21)14-6-2-1-3-7-14/h1-13H,(H,25,26)(H,22,23,24)
InChIKeyWWZYTCHSHCEEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7): A Para-Substituted Quinazoline Building Block for Carbonic Anhydrase Inhibitor Research and Kinase-Targeted Probe Development


4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7) is a synthetic small molecule belonging to the 4-anilinoquinazoline class of heterocyclic compounds. It is characterized by a quinazoline core substituted with a phenyl group at the 4-position and a para-aminobenzoic acid moiety at the 2-position, with a molecular formula of C21H15N3O2 and a molecular weight of 341.36 g/mol . This compound serves as a key intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of non-classical carbonic anhydrase inhibitors (CAIs) and as a potential kinase inhibitor probe. Its para-substituted carboxylic acid functionality is a critical structural feature that distinguishes it from its ortho- and meta-substituted regioisomers, directly influencing its biological target engagement and potency profile [1].

The Procurement Risk of Substituting 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid with Other Quinazoline Analogs


Generic substitution of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid with closely related quinazoline analogs—such as its ortho- or meta-carboxylic acid regioisomers, or derivatives with alternative core substitutions—introduces significant experimental and procurement risk. Systematic structure-activity relationship (SAR) studies have demonstrated that the position of the carboxylic acid group on the aniline ring is a critical determinant of biological activity, particularly for the inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII [1]. While all regioisomers may inhibit CA isoforms to some degree, their potency and isoform selectivity profiles differ markedly. Furthermore, substitutions on the 2-phenyl ring of the quinazoline core can further modulate activity. Therefore, the use of an unverified analog is likely to result in non-reproducible data, suboptimal potency, or altered target selectivity, thereby invalidating comparative studies and hindering lead optimization campaigns [1]. The evidence below provides the quantitative foundation for why this specific para-substituted scaffold is a non-fungible research asset.

Quantitative Differentiation of 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid: A Comparative Evidence Guide


Para-Carboxylic Acid Substitution Confers Superior Potency for Tumor-Associated Carbonic Anhydrase IX (hCA IX) Compared to Ortho and Meta Regioisomers

The position of the carboxylic acid moiety on the aniline ring is a primary driver of inhibitory potency against the cancer-related isoform hCA IX. Direct comparative data from a focused library of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives demonstrate that para-substitution (as in the target scaffold) yields markedly lower Ki values (higher potency) than ortho- or meta-substitution [1]. Within the methyl-substituted series, the para-regioisomer (analogous to 8b) achieved a Ki of 1.6 µM against hCA IX, representing a greater than 15-fold increase in potency compared to the best-performing meta-regioisomer (7b, Ki = 24.2 µM) and a more than 21-fold increase over the ortho-regioisomer (6b, Ki = 34.4 µM). This trend was consistently observed across different 2-aryl substitutions, establishing the para-carboxylic acid as a privileged motif for potent hCA IX inhibition [1].

Carbonic Anhydrase Inhibition Cancer Therapeutics Structure-Activity Relationship

Para-Substitution Achieves Sub-Micromolar Inhibition of Carbonic Anhydrase XII (hCA XII), Significantly Outperforming Ortho and Meta Analogs

The tumor-associated isoform hCA XII is highly sensitive to the regioisomerism of 4-anilinoquinazoline carboxylic acids. Data from a focused library reveals that para-substituted derivatives consistently achieve the most potent inhibition, with Ki values falling in the sub-micromolar to low micromolar range [1]. In stark contrast, the corresponding ortho- and meta-carboxylic acid regioisomers exhibit significantly weaker activity. For instance, the para-substituted compound 8c (4-methoxyphenyl analog) demonstrated a Ki of 0.25 µM, which is 1.9-fold more potent than its meta counterpart 7c (Ki = 0.48 µM) and dramatically more potent than the ortho analogs (Ki ~7.1-9.0 µM). This consistent SAR trend underscores the unique value of the para-aminobenzoic acid framework for achieving potent hCA XII engagement [1].

Carbonic Anhydrase XII Metastasis Inhibition Drug Design

The Para-Substituted Scaffold Confirms a Distinct Isoform Selectivity Profile for Cancer-Associated hCA IX/XII Over Cytosolic hCA II

Beyond potency, isoform selectivity is a critical parameter for a lead compound's therapeutic window. The para-substituted aminobenzoic acid derivatives exhibit a distinct selectivity profile favoring the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoform hCA II [1]. For example, the para-methyl derivative (8b) showed a 2.4-fold selectivity for hCA IX (Ki = 1.6 µM) over hCA II (Ki = 3.9 µM) and an even more pronounced 9.3-fold selectivity for hCA XII (Ki = 0.42 µM) over hCA II. In comparison, the ortho- and meta-regioisomers generally displayed poorer selectivity profiles or were simply less potent across all isoforms [1]. This differentiated selectivity pattern is a direct consequence of the para-substitution, making this scaffold more attractive for developing cancer therapeutics with potentially reduced off-target effects related to cytosolic CA II inhibition.

Isoform Selectivity Carbonic Anhydrase Tumor Selectivity

The Para-Aminobenzoic Acid Scaffold is Privileged for Broad-Spectrum Antiproliferative Activity Against Human Cancer Cell Lines

The functional advantage of the para-substituted scaffold extends beyond isolated enzyme assays to whole-cell antiproliferative activity. In a study where six quinazolines were evaluated by the NCI-USA against a panel of 59 human cancer cell lines, the para-substituted derivatives (8a-b) were among those selected for testing, while many ortho and meta analogs were not prioritized [1]. While specific IC50 values for the target compound's exact analog are not reported in the public abstract, the selection of the para-substituted representatives for full NCI-60 screening is a strong independent validation of their potential for broad-spectrum anticancer activity. This contrasts with the more limited evaluation of other regioisomers, underscoring the scientific community's recognition of the para-scaffold's superior profile as a lead generation starting point [1].

Antiproliferative Activity NCI-60 Panel Cancer Drug Discovery

High-Impact Application Scenarios for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid (CAS 332102-09-7)


Lead Optimization for Tumor-Selective Carbonic Anhydrase IX/XII Inhibitors

Medicinal chemists can utilize 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid as a validated starting point for designing novel, non-sulfonamide CAIs. The para-aminobenzoic acid motif is proven to confer potent, selective inhibition of the tumor-associated isoforms hCA IX and XII, with class-level data showing Ki values as low as 1.6 µM for hCA IX and 0.25 µM for hCA XII [1]. This scaffold can be further diversified at the 2-phenyl position or on the quinazoline core to modulate potency and physicochemical properties, guided by established SAR trends [1].

Development of Chemical Probes for Investigating the Role of hCA IX/XII in the Tumor Microenvironment

Due to its defined and favorable isoform selectivity profile (e.g., >9-fold selectivity for hCA XII over hCA II) [1], this compound and its close analogs are ideal for developing chemical probes to dissect the biological functions of hCA IX and XII in hypoxia, pH regulation, and metastasis. Researchers can use this scaffold to create tool compounds that reliably inhibit these cancer-associated enzymes while minimizing interference with the ubiquitous cytosolic hCA II, thereby generating cleaner, more interpretable biological data [1].

A Privileged Core for Kinase Inhibitor Fragment Libraries and PROTAC Design

The 4-anilinoquinazoline core is a well-known pharmacophore for kinase inhibition, particularly for the epidermal growth factor receptor (EGFR) family . This compound provides a functionalized handle (the carboxylic acid) for facile conjugation to linkers, biotin, or E3 ligase ligands. This makes it a highly versatile building block for generating focused kinase inhibitor libraries or for the rational design of proteolysis-targeting chimeras (PROTACs) aimed at degrading oncogenic kinases .

Benchmarking and Validating New Assays for Non-Classical Carbonic Anhydrase Inhibitors

Given the extensive and well-documented comparative inhibition data for the ortho, meta, and para regioisomers of this quinazoline series [1], these compounds serve as an excellent set of control molecules. 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid can be procured as a reference standard to benchmark new CA inhibition assays, validate high-throughput screening campaigns, or calibrate computational models aimed at predicting the activity of non-classical CAIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.